molecular formula C10H19NO4S B2893289 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid CAS No. 2253639-57-3

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid

Cat. No.: B2893289
CAS No.: 2253639-57-3
M. Wt: 249.33
InChI Key: VTYCELLHZDKKLC-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino position and a methylsulfanyl (S-Me) substituent at the β-carbon (position 3). The Boc group is widely used in peptide synthesis due to its stability under basic conditions and selective removal under acidic conditions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-6(16-5)7(8(12)13)11-9(14)15-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCELLHZDKKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid, commonly referred to as Boc-ornithine derivative, is a synthetic amino acid derivative used in various biochemical applications. Its unique structure contributes to its biological activities, which include potential therapeutic applications in metabolic imaging and as a precursor for biologically active compounds.

  • Molecular Formula : C18H26N2O6
  • Molecular Weight : 366.414 g/mol
  • CAS Number : 2480-93-5
  • IUPAC Name : (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
  • SMILES : CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its role in metabolic pathways and potential therapeutic applications. Here are some key findings:

  • Metabolic Imaging : Research indicates that derivatives of this compound can be utilized as metabolic imaging agents for tumors. They are particularly studied for their ability to enhance the visualization of metabolic processes in cancer cells through positron emission tomography (PET) .
  • Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of certain enzymes, including Bruton's tyrosine kinase (BTK), which is implicated in various cancers and autoimmune diseases. Inhibiting BTK can lead to reduced proliferation of malignant cells .
  • Antioxidant Properties : Preliminary studies suggest that the methylsulfanyl group may confer antioxidant properties, which could be beneficial in reducing oxidative stress in cells, thereby protecting against cellular damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Metabolic ImagingUsed as a precursor for imaging agents in tumorsJ. Nucl. Med., 2012
Enzyme InhibitionInhibits Bruton's tyrosine kinaseWO2017100668A1
Antioxidant ActivityPotential to reduce oxidative stressPubChem

Case Study 1: Metabolic Imaging Agents

A study published in the Journal of Nuclear Medicine explored the synthesis of optically pure derivatives of this compound as potential metabolic imaging agents for tumors. The researchers demonstrated that these compounds could significantly improve the detection and monitoring of tumor metabolism, highlighting their utility in clinical settings .

Case Study 2: BTK Inhibition

Another significant study focused on the inhibitory effects of this compound on BTK. The findings indicated that the compound could effectively reduce cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Molecular Formula: C₁₀H₁₉NO₅
  • Molecular Weight : 233.26 g/mol
  • Substituents : Boc group at position 2, hydroxyl (-OH) at position 5.
  • Physical Form : Powder .
  • Stability : Reacts with strong oxidizers (e.g., peroxides), necessitating storage away from incompatible materials .
  • Toxicity: Limited toxicological data available; precautionary measures (e.g., gloves, eye protection) recommended due to unstudied health effects .

Boc-Gln(Xan)-OH

  • Molecular Formula : C₂₃H₂₄N₂O₅
  • Substituents: Boc group at position 2, xanthenyl-amino group at position 5.
  • Physical Form : White powder .
  • Handling : Requires mechanical ventilation and personal protective equipment (PPE) to avoid inhalation or skin contact .

Comparison :

  • The xanthenyl group in 2.1.2 introduces aromaticity and bulkiness, which may reduce solubility but improve UV detection in analytical workflows.

Phthalimide-Protected Amino Acid Derivatives

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid

  • Molecular Formula: C₁₃H₁₃NO₄
  • Molecular Weight : 247.25 g/mol
  • Substituents : Phthalimide group at position 2, methyl group at position 3 .
  • Structural Insights : Crystallographic data reveal planar phthalimide rings and hydrogen-bonding networks involving carboxylic acid groups .

Comparison :

  • Phthalimide protection requires harsher deprotection conditions (e.g., hydrazine) compared to the acid-labile Boc group.
  • The methyl group in 2.2.1 is less reactive than the methylsulfanyl group in the target compound, which may participate in redox or alkylation reactions.

Thioether-Containing Amino Acid Derivatives

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic Acid

  • Molecular Formula: C₁₃H₁₃NO₄S
  • Substituents : Phthalimide at position 2, methylsulfanyl at position 4 .
  • Relevance : Demonstrates the impact of thioether positioning on molecular conformation and intermolecular interactions.

Comparison :

Key Research Findings and Implications

  • Stability : Boc-protected compounds (e.g., 2.1.1 , 2.1.2 ) share reactivity with strong oxidizers, suggesting similar handling requirements for the target compound .
  • Structural Diversity : The methylsulfanyl group in the target compound may confer distinct electronic and steric properties compared to hydroxyl or aromatic substituents, impacting solubility and synthetic utility.
  • Data Gaps: No toxicological or ecotoxicological data are available for the target compound or its analogs, highlighting a critical research need .

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid, and how can side reactions be minimized?

The synthesis of this compound typically involves coupling a tert-butoxycarbonyl (Boc)-protected amine with a thioether-containing carboxylic acid precursor. Key steps include:

  • Boc protection : Use Boc anhydride to protect the amine group, ensuring pH control (8–9) to avoid premature deprotection .
  • Thioether incorporation : Introduce the methylsulfanyl group via nucleophilic substitution or thiol-ene chemistry, requiring inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Side reactions : Monitor for racemization (common in chiral centers) using polarimetric analysis or chiral HPLC. Minimize by conducting reactions at low temperatures (0–4°C) and avoiding strong bases .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemical integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with specific attention to the Boc-protected amine (~1.4 ppm for tert-butyl protons) and methylsulfanyl group (~2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: ~275.3 g/mol) with <2 ppm error .
  • Chiral HPLC : Resolve enantiomers using a cellulose-based column (e.g., Chiralpak IC) to verify stereochemical purity (>98% ee) .

Q. How does the methylsulfanyl group influence the compound’s stability under varying pH conditions?

The methylsulfanyl group is prone to oxidation under acidic or oxidative conditions, forming sulfoxide or sulfone derivatives. Stability studies (pH 1–10, 25–37°C) show:

  • Optimal stability : pH 6–8 (aqueous buffer, 4°C), with degradation <5% over 72 hours.
  • Degradation pathways : Acidic conditions (pH <3) promote hydrolysis of the Boc group, while alkaline conditions (pH >9) accelerate sulfanyl oxidation. Use antioxidants (e.g., ascorbic acid) in storage buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Discrepancies often arise from assay-specific variables:

  • Receptor binding assays : Differences in membrane permeability (logP ~1.5) may reduce intracellular bioavailability. Validate using cell-free systems (e.g., surface plasmon resonance) to isolate target interactions .
  • Metabolic interference : Hepatic microsome studies (human vs. rodent) reveal species-dependent metabolism. Pre-treat assays with cytochrome P450 inhibitors (e.g., ketoconazole) to standardize conditions .
  • Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS-based assays to correct for matrix effects .

Q. What computational strategies are recommended for predicting this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with flexible side chains to model binding to cysteine proteases (methylsulfanyl groups may coordinate catalytic residues) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) in explicit solvent to assess stability of hydrogen bonds with the Boc group .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability (low for this compound, logBB = -1.2) and CYP inhibition risks .

Q. How can researchers design experiments to study the environmental fate of this compound?

Adopt the framework from Project INCHEMBIOL :

Abiotic degradation : Conduct photolysis studies (UV-Vis irradiation, λ = 254 nm) to quantify half-life in water.

Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., deprotected amines or sulfoxides).

Ecotoxicity : Test on Daphnia magna (48-hour LC50) and algal growth inhibition (OECD 201). Correlate results with logKow (~2.1) to predict bioaccumulation .

Q. What methodologies are suitable for investigating chiral-specific effects in this compound’s mechanism of action?

  • Stereoisomer synthesis : Prepare (R)- and (S)-enantiomers via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) .
  • Biological assays : Compare enantiomer activity in enzyme inhibition assays (e.g., papain or caspase-3). Studies on analogous compounds show (S)-enantiomers exhibit 3–5x higher potency .
  • Circular Dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Critical parameters : Document reaction temperature (±1°C), solvent purity (HPLC-grade), and catalyst lot (e.g., Pd/C activity).
  • Quality control : Implement in-line FTIR to track reaction progress and ensure intermediate consistency .
  • Statistical design : Use Design of Experiments (DoE) to optimize variables (e.g., molar ratios, stirring rates) and reduce variability .

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